molecular formula C26H36O9 B1220163 Weisiensin A

Weisiensin A

Cat. No.: B1220163
M. Wt: 492.6 g/mol
InChI Key: QTLPNFQMZWBMDF-QWOINNSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Weisiensin A is a diterpenoid compound isolated from plants in the Isodon genus (e.g., Isodon rubescens). Weisiensin B, a closely related diterpenoid, exhibits inhibitory effects on polar auxin transport in Arabidopsis thaliana, disrupting root development .

Properties

Molecular Formula

C26H36O9

Molecular Weight

492.6 g/mol

IUPAC Name

[(2R,4R,6S,11S)-2,8-diacetyloxy-3,6-dihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate

InChI

InChI=1S/C26H36O9/c1-11-15-8-16(33-12(2)27)20-25(7)18(34-13(3)28)9-17(30)24(5,6)21(25)19(31)23(35-14(4)29)26(20,10-15)22(11)32/h15-21,23,30-31H,1,8-10H2,2-7H3/t15?,16-,17-,18?,19?,20?,21+,23-,25?,26?/m0/s1

InChI Key

QTLPNFQMZWBMDF-QWOINNSUSA-N

SMILES

CC(=O)OC1CC2CC3(C1C4(C(CC(C(C4C(C3OC(=O)C)O)(C)C)O)OC(=O)C)C)C(=O)C2=C

Isomeric SMILES

CC(=O)O[C@H]1CC2CC3(C1C4([C@H](C([C@@H]3OC(=O)C)O)C([C@H](CC4OC(=O)C)O)(C)C)C)C(=O)C2=C

Canonical SMILES

CC(=O)OC1CC2CC3(C1C4(C(CC(C(C4C(C3OC(=O)C)O)(C)C)O)OC(=O)C)C)C(=O)C2=C

Synonyms

weisiensin A

Origin of Product

United States

Comparison with Similar Compounds

The biological and chemical profiles of Weisiensin A can be contextualized by comparing it with structurally or functionally related compounds, including Weisiensin B , leukamenin E , ursolic acid , and 2-α-hydroxyursolic acid . Key findings from comparative studies are summarized below:

Structural and Functional Comparisons

Table 1: Comparative Analysis of this compound and Analogous Compounds
Compound Structural Class Key Functional Groups Biological Activity Selectivity Source
This compound* Diterpenoid Epoxide, hydroxyl groups Limited data; inferred antimicrobial/anti-root growth activity based on analogs Unknown Isodon spp.
Weisiensin B Diterpenoid Epoxide, hydroxyl groups Inhibits polar auxin transport in plants; antifungal activity against Fusarium spp. Selective inhibition of specific bacterial strains (e.g., Bacillus subtilis) Isodon spp.
Leukamenin E Diterpenoid α,β-unsaturated ketone Strong antifungal activity (e.g., disrupts hyphal growth in Fusarium oxysporum) Targets fungal cytoskeleton and membrane integrity Isodon spp.
Ursolic Acid Triterpenoid Carboxylic acid, hydroxyl Broad-spectrum antimicrobial; moderate antifungal/antibacterial activity Non-selective; affects Gram-positive and Gram-negative bacteria Rosmarinus officinalis
2-α-Hydroxyursolic Acid Triterpenoid Hydroxyl substitution Enhanced solubility vs. ursolic acid; similar but weaker antimicrobial activity Complementary selectivity with Weisiensin B against resistant strains Synthetic modification

* Direct data on this compound is sparse; properties inferred from analogs.

Key Findings from Comparative Studies

Structural Determinants of Activity: Diterpenoids vs. Triterpenoids: Diterpenoids (this compound/B, leukamenin E) exhibit higher antifungal specificity, likely due to their ability to disrupt fungal cytoskeletons (e.g., leukamenin E at 800 μmol/L destabilizes Fusarium hyphae) . In contrast, triterpenoids (ursolic acid derivatives) show broader but weaker antimicrobial effects, attributed to their non-specific membrane interactions. Functional Groups: The epoxide group in Weisiensin B enhances its interference with auxin transport in plants, while α,β-unsaturated ketones in leukamenin E contribute to its antifungal potency .

Complementary Selectivity: Weisiensin B and ursolic acid derivatives exhibit non-overlapping antibacterial spectra. For example, Weisiensin B inhibits 4 bacterial strains unaffected by triterpenoids, while ursolic acid targets 5 additional strains . This suggests combinatorial applications could mitigate resistance.

Mechanistic Divergence :

  • Weisiensin B and leukamenin E, despite structural similarities, differ in primary targets: Weisiensin B disrupts plant auxin transport, while leukamenin E directly damages fungal cellular structures .

Q & A

Q. What statistical methods are appropriate for analyzing dose-dependent effects of Weisiensin A?

  • Answer : Use nonlinear regression (log-dose vs. response) to calculate EC50/IC50. Apply bootstrap resampling for confidence intervals and Kolmogorov-Smirnov tests for distribution analysis .

Ethical and Literature Practices

Q. How should conflicting literature on this compound’s toxicity be addressed in grant proposals?

  • Answer : Acknowledge discrepancies and propose targeted experiments to resolve them (e.g., comparative toxicity assays across models). Emphasize the novelty of resolving these gaps using integrated omics approaches .

Q. What criteria determine the inclusion of this compound data in meta-analyses?

  • Answer : Apply PRISMA guidelines: exclude studies with unvalidated purity, incomplete dosing data, or non-peer-reviewed sources. Use funnel plots to assess publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Weisiensin A
Reactant of Route 2
Weisiensin A

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